molecular formula C13H8Cl2N4O5S B12596692 N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide CAS No. 650635-35-1

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide

Cat. No.: B12596692
CAS No.: 650635-35-1
M. Wt: 403.2 g/mol
InChI Key: FBHWADLMFFRVDV-UHFFFAOYSA-N
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Description

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C13H8Cl2N4O5S It is known for its unique structural features, which include dichloro and dinitropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with 3,5-dinitropyridine-2-thiol in the presence of a suitable base to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho to the nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide is unique due to its combination of dichloro and dinitropyridinyl groups, which confer distinct chemical properties

Properties

CAS No.

650635-35-1

Molecular Formula

C13H8Cl2N4O5S

Molecular Weight

403.2 g/mol

IUPAC Name

N-[2,3-dichloro-6-(3,5-dinitropyridin-2-yl)sulfanylphenyl]acetamide

InChI

InChI=1S/C13H8Cl2N4O5S/c1-6(20)17-12-10(3-2-8(14)11(12)15)25-13-9(19(23)24)4-7(5-16-13)18(21)22/h2-5H,1H3,(H,17,20)

InChI Key

FBHWADLMFFRVDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1Cl)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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